trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Overview
Description
Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C15H19NO4 . It is a white to almost white powder or crystal . The compound is also known by other names such as trans-4-(Cbz-amino)cyclohexanecarboxylic Acid and trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid .
Physical And Chemical Properties Analysis
Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a solid at 20 degrees Celsius . The compound should be stored under inert gas and it is air sensitive .Scientific Research Applications
Derivatives of tranexamic acid, which is structurally similar to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, have been synthesized for enhanced absorption and stability in various solutions. These derivatives demonstrate increased absorption compared to tranexamic acid itself, suggesting potential applications in drug delivery and formulation (Svahn et al., 1986).
The synthesis of trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid, related to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, has been explored for use in metabolism studies. This compound is used for the synthesis of testosterone esters, indicating its potential in biochemical research and pharmaceutical development (Acosta et al., 1990).
N-carbobenzoxy derivatives of cis- and trans-4-aminocyclohexanecarboxylic acid have been synthesized, including derivatives containing a sarcolysine residue. These compounds could have implications in peptide research and drug development (Karpavichyus et al., 1978).
Research on γ-oxocarboxylic acids, which include cyclohexanecarboxylic acid derivatives, has focused on their reaction with various amines to produce condensed pyrroloepoxyquinazolines. This work demonstrates the chemical versatility of these compounds and their potential applications in synthetic chemistry (Kanizsai et al., 2007).
Fluorinated derivatives of cyclohexanecarboxylic acid have been synthesized and evaluated for their biological properties, including their potential use in radiolabeling for medical imaging and pharmacological studies (Lang et al., 1999).
Trans-4-substituted cyclohexanecarboxylic acid derivatives have been optimized for use as very late antigen-4 (VLA-4) antagonists. These compounds have shown excellent oral efficacy in animal models and have progressed to clinical trials, suggesting potential therapeutic applications (Muro et al., 2009).
The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids have been studied, revealing their zwitterionic forms in aqueous solution. This research contributes to understanding the structural properties of these compounds, which is crucial for their potential applications in chemistry and biochemistry (Yanaka et al., 1981).
properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMICQYOGWAOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986560 | |
Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid | |
CAS RN |
220851-34-3, 67299-52-9 | |
Record name | 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220851-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MLS002920538 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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